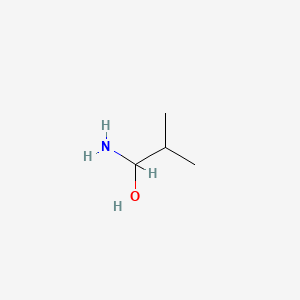

1-Amino-2-methylpropanol

Description

Historical Context and Evolution of Research Interest

The synthesis of 1-amino-2-methylpropanol can be achieved through the hydrogenation of 2-aminoisobutyric acid or its esters. wikipedia.orgatamanchemicals.com Another method involves the reaction of 2-nitropropane (B154153) with formaldehyde (B43269) to produce 2-nitro-2-methyl-1-propanol, which is then reduced to this compound. guidechem.comgoogle.com However, this route involves hazardous starting materials. guidechem.com More recent and efficient synthesis methods have been developed to overcome these challenges, focusing on readily available materials and simpler reaction steps. google.com

Initially, research interest in this compound was linked to its use in preparing buffer solutions, particularly for determining alkaline phosphatase activity. guidechem.com Over time, its applications have expanded significantly. It has been investigated for its role in CO₂ capture technologies due to its high absorption capacity and resistance to degradation. chemicalbook.comrsc.orgresearchgate.net Furthermore, its atmospheric chemistry has been a subject of study to understand its environmental impact. acs.orgwhiterose.ac.uknih.govresearchgate.net In recent years, the focus has shifted towards its application in organic synthesis, particularly as a chiral auxiliary and a building block for complex molecules. nih.govresearchgate.net

Significance of this compound as a Chemical Building Block and Reagent

This compound is a crucial intermediate in organic synthesis, serving as a foundational molecule for creating a variety of substituted amino products. chemicalbook.com Its bifunctional nature, containing both an amine and a hydroxyl group, allows for a wide range of chemical transformations.

One of the most significant applications of this compound is in the synthesis of 2-oxazolines. nih.govresearchgate.net These heterocyclic compounds are valuable as protecting groups for carboxylic acids, as chiral auxiliaries in asymmetric synthesis, and as ligands in asymmetric catalysis. nih.gov The synthesis of 2-oxazolines from this compound and carboxylic acids can be achieved through various methods, including microwave-assisted direct condensation and reactions using dehydrating agents like Deoxo-Fluor or triflic acid. nih.govnih.govmdpi.com

The chiral nature of derivatives of this compound makes it an important precursor for the synthesis of enantiomerically pure pharmaceutical compounds. It is a key starting material for producing chiral auxiliaries, which are instrumental in controlling the stereochemistry of chemical reactions. researchgate.net For instance, it is used in the synthesis of (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one, a well-known chiral auxiliary.

Furthermore, this compound serves as a precursor for the synthesis of other valuable compounds such as 2,2-dimethylaziridine. wikipedia.org It is also used as a catalyst in certain reactions, for example, in the asymmetric transfer hydrogenation of imines. orgsyn.org Its utility extends to the synthesis of various biologically active molecules, including morpholinopyrimidines and vanilloid receptor antagonists. chemicalbook.com

The versatility of this compound is further demonstrated by its use in the production of surfactants and coatings. atamanchemicals.comkoyonchem.com In the coatings industry, it acts as a pH regulator and co-dispersant. koyonchem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₁NO wikipedia.org |

| Molar Mass | 89.14 g/mol nih.gov |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.934 g/cm³ wikipedia.org |

| Melting Point | 30–31 °C wikipedia.org |

| Boiling Point | 165.5 °C wikipedia.org |

| Solubility in Water | Miscible wikipedia.org |

Interactive Data Table: Synthesis of 2-Oxazolines from Carboxylic Acids and this compound

| Carboxylic Acid | Reaction Conditions | Yield of 2-Oxazoline | Reference |

| Palmitic acid | Deoxo-Fluor, 0 °C, 30 min | Readily obtained | nih.gov |

| Various aliphatic and aromatic acids | Microwave, 170 °C, 15-40 min | Moderate to excellent | nih.gov |

| Various fatty acids | Hβ-zeolite, microwave | 68%-94% | researchgate.net |

| Various acids | Triflic acid | Good to excellent | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H11NO |

|---|---|

Molecular Weight |

89.14 g/mol |

IUPAC Name |

1-amino-2-methylpropan-1-ol |

InChI |

InChI=1S/C4H11NO/c1-3(2)4(5)6/h3-4,6H,5H2,1-2H3 |

InChI Key |

AYRBHTOSHJHALD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(N)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Amino 2 Methylpropanol

Established Reaction Pathways for 1-Amino-2-methylpropanol Synthesis

Another established pathway is the hydrogenation of 2-aminoisobutyric acid or its esters. This method offers a more direct route to the target molecule. The reduction of the carboxylic acid or ester functional group to a primary alcohol while preserving the amino group is typically achieved using a suitable reducing agent, such as lithium aluminum hydride, or through catalytic hydrogenation under pressure.

A third established method involves the reaction of isobutene, chlorine, and acetonitrile. This multi-step process begins with the combination of these reactants to form an intermediate, N-[1-(chloromethyl)propyl] acetochloroamide. This intermediate then undergoes a two-step hydrolysis to yield this compound. This pathway is noted for utilizing readily available and cost-effective raw materials.

The table below summarizes these established reaction pathways.

| Starting Material(s) | Key Steps | Notable Features |

| 2-Nitropropane (B154153), Formaldehyde (B43269) | Formylation, Reduction of nitro group | Industrial-scale production, involves hazardous materials. |

| 2-Aminoisobutyric acid or its esters | Hydrogenation/Reduction | Direct route, can require potent reducing agents. |

| Isobutene, Chlorine, Acetonitrile | Combination reaction, Two-step hydrolysis | Utilizes inexpensive starting materials, multi-step process. |

Novel Synthetic Approaches and Route Optimization

One innovative approach involves a one-step synthesis from α-aminoisobutyric acid alkyl ester. This method utilizes a hydrogenolysis and reduction reaction in the presence of a metal catalyst. The process is lauded for its simplicity, use of readily available and affordable raw materials, and for being more environmentally friendly with high yield and easy purification of the final product.

Another novel method starts with the reaction of sodium nitrite, isopropanol, and polyformaldehyde. This process is described as having a simpler operational procedure and resulting in a high purity product. The initial reaction forms a 2-nitro-2-methyl-propanol crystal, which is then reacted with hydrogen to produce this compound.

A four-step synthesis beginning with 2-chloropropane (B107684) has also been reported. This pathway proceeds through the formation of 2-methyl propionitrile, followed by an aldol (B89426) reaction with formaldehyde to yield 2,2-dimethyl-3-hydroxypropionitrile. Subsequent hydrolysis and a Hoffman degradation reaction produce the final this compound.

Route optimization is a critical aspect of chemical manufacturing, aiming to improve efficiency, reduce costs, and enhance safety and environmental sustainability. For the synthesis of this compound, optimization strategies could include:

Catalyst Selection and Optimization: Identifying more active and selective catalysts for hydrogenation or reduction steps can lead to milder reaction conditions, shorter reaction times, and higher yields.

Process Parameter Optimization: Systematically studying the effects of temperature, pressure, solvent, and reactant concentrations can lead to significant improvements in process efficiency and product quality.

Continuous Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch processes.

The following table details some of the novel synthetic approaches.

| Starting Material(s) | Key Reaction Type | Advantages |

| α-Aminoisobutyric acid alkyl ester | One-step hydrogenolysis and reduction | Simple, cost-effective, environmentally friendly, high yield. |

| Sodium nitrite, Isopropanol, Polyformaldehyde | Formation of nitro alcohol intermediate, Hydrogenation | Simple process, high product purity. |

| 2-Chloropropane | Multi-step synthesis via nitrile and aldol intermediates | Utilizes basic starting materials. |

Stereoselective Synthesis and Chiral Control in Amino Alcohol Production

This compound possesses a chiral center at the carbon atom bonded to the amino and methyl groups, meaning it can exist as two non-superimposable mirror images, or enantiomers. In many pharmaceutical and biological applications, only one enantiomer is biologically active, making the stereoselective synthesis of a single enantiomer highly desirable. The principles of asymmetric synthesis are therefore highly relevant to the production of enantiomerically pure this compound.

The stereoselective synthesis of vicinal amino alcohols, such as this compound, can be broadly categorized into three main strategies:

Substrate Control: In this approach, the chirality of the starting material dictates the stereochemistry of the newly formed chiral center. For the synthesis of a specific enantiomer of this compound, one would start with an enantiomerically pure precursor that already contains the desired stereochemistry.

Auxiliary Control: This method involves the temporary attachment of a chiral auxiliary to an achiral starting material. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. Commonly used chiral auxiliaries for the synthesis of amino alcohols include Evans oxazolidinones and pseudoephedrine. For example, an achiral precursor to this compound could be coupled with a chiral auxiliary, followed by a diastereoselective reaction to introduce the chiral center, and subsequent removal of the auxiliary.

Reagent Control: This strategy employs a chiral reagent or catalyst to influence the stereochemistry of the reaction. This is often the most efficient method as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Examples of reagent-controlled methods applicable to amino alcohol synthesis include:

Asymmetric Hydrogenation: The reduction of a prochiral ketone or imine precursor using a chiral catalyst, such as a ruthenium-diamine complex, can produce the corresponding amino alcohol with high enantioselectivity.

Asymmetric Reduction of α-Amino Ketones: Chiral reducing agents or catalysts, like those derived from oxazaborolidines (CBS reduction), can selectively reduce one face of the carbonyl group in an α-amino ketone to yield a specific enantiomer of the amino alcohol.

Biocatalysis: Engineered enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity, offering a green and efficient route to chiral amino alcohols.

The table below outlines the main strategies for stereoselective synthesis.

| Strategy | Description | Examples of Chiral Inductors |

| Substrate Control | Chirality of the starting material determines the product's stereochemistry. | Enantiomerically pure precursors. |

| Auxiliary Control | A temporary chiral group directs the stereoselective reaction. | Evans oxazolidinones, Pseudoephedrine. |

| Reagent Control | A chiral reagent or catalyst controls the stereochemical outcome. | Chiral Ru-diamine catalysts, Oxazaborolidine catalysts, Engineered enzymes. |

Chemical Reactivity and Reaction Mechanisms of 1 Amino 2 Methylpropanol

Fundamental Reaction Pathways and Intermediates

1-Amino-2-methylpropanol (AMP) is a sterically hindered primary amine, a structural feature that dictates its chemical reactivity. Its fundamental reaction pathways are primarily centered around the nucleophilic amino group and the hydroxyl group. In industrial applications, particularly in carbon dioxide (CO2) capture, its reaction with CO2 is of paramount importance. This reaction can proceed through different mechanisms, leading to the formation of either a carbamate (B1207046) or a bicarbonate.

The initial step in the reaction with CO2 can involve the formation of a zwitterion intermediate (H₂N⁺(CH₃)₂CH₂OHCOO⁻). mdpi.com This dipolar ion is a transient species formed by the nucleophilic attack of the nitrogen atom on the carbon atom of CO2. acs.org Due to the steric hindrance caused by the methyl groups adjacent to the amine, the zwitterion formed from AMP is less stable compared to that of unhindered amines like monoethanolamine (MEA). acs.org

This instability influences the subsequent reaction steps. The zwitterion can be deprotonated by a base (another AMP molecule or water) to form a carbamate. mdpi.comacs.org However, the steric hindrance makes the carbamate itself unstable. researchgate.net Consequently, the dominant pathway for AMP in aqueous solutions involves the zwitterion or a concerted reaction where a water molecule facilitates the deprotonation, leading directly to the formation of bicarbonate (HCO₃⁻) and a protonated AMP cation (AMPH⁺). rsc.orgrsc.org This preference for bicarbonate formation is a key characteristic of AMP's reactivity with CO2. rsc.org

Other fundamental pathways include degradation reactions, which can be initiated by heat (thermal degradation) or by reactive species like oxygen (oxidative degradation) and hydroxyl radicals (atmospheric degradation). These pathways often involve the formation of radical intermediates through hydrogen abstraction from the amine, methylene (B1212753) (-CH₂-), or methyl (-CH₃) groups. nih.govusn.no

Reaction Kinetics and Thermodynamic Considerations

The kinetics of this compound reactions are significantly influenced by its structure. While it is a primary amine, its sterically hindered nature results in reaction kinetics that can differ substantially from unhindered primary amines.

Reaction with CO2: The reaction rate of AMP with CO2 is notably faster than that of tertiary amines, which also primarily form bicarbonates, but slower than unhindered primary amines like MEA, which form stable carbamates. researchgate.netrsc.org Theoretical studies indicate that the free energy barrier for the base-catalyzed hydration of CO2 is lower in aqueous AMP compared to tertiary amines, explaining its enhanced absorption rate. rsc.org The formation of bicarbonate is considered more favorable kinetically for AMP, whereas carbamate formation is kinetically favored for MEA. acs.org The carbamate formation rate constant for AMP is orders of magnitude greater than the bicarbonate rate constant; however, the carbamate is thermodynamically unstable and readily reverts, making bicarbonate the dominant final product. researchgate.net

Thermal Degradation: The thermal degradation of AMP is accelerated by the presence of CO2. acs.org Experiments conducted at temperatures between 120°C and 150°C show a clear dependence of the degradation rate on both amine concentration and CO2 loading. acs.org The activation energy for the degradation reaction provides insight into the temperature sensitivity of the process. For the thermal degradation of AMP in the presence of CO2, power-law rate equations have been developed to model the kinetics. acs.org

Atmospheric Degradation: In the atmosphere, the reaction of AMP with hydroxyl (OH) radicals is the primary degradation pathway. The experimental rate coefficient for this reaction at 300 K is (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.org Theoretical calculations align with this experimental value and predict a negative temperature dependence, which can be described by the Arrhenius-like expression k(T) = 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹. nih.govacs.orgwhiterose.ac.uk This rapid reaction rate corresponds to a relatively short atmospheric lifetime of about 10 hours. nih.govacs.org

Mechanisms of Degradation and Product Formation

The oxidative degradation of aqueous AMP solutions is a complex process initiated by the presence of oxygen, particularly at elevated temperatures found in industrial solvent regeneration units. The proposed mechanism begins with a hydrogen abstraction step, likely from the carbon atom adjacent to the nitrogen, to form an aminoalkyl radical. usn.noresearchgate.net This radical then reacts with oxygen to produce a peroxyl radical.

The subsequent decomposition of the peroxyl radical is a key step leading to a variety of degradation products. It is proposed that the peroxyl radical can undergo intramolecular hydrogen abstraction via a six-membered cyclic transition state. usn.no This process leads to the formation of primary products which then react further to yield the final, stable degradation compounds.

Major identified products from the oxidative degradation of AMP include:

Acetone usn.no

2,4-Lutidine usn.no

4,4-dimethyl-2-oxazolidinone usn.no

Formate usn.no

Table 1: Key Products of Aqueous AMP Oxidative Degradation This is an interactive data table. You can sort and filter the data.

| Product Name | Role | Temperature Dependence |

|---|---|---|

| Acetone | Major Product | Identified at 100-140°C |

| 2,4-Lutidine | Major Product | Identified at 100-140°C |

| 4,4-dimethyl-2-oxazolidinone | Major Product | Identified at 100-140°C |

| Formate | Major Product | Identified at 100-140°C |

| Acetone oxime | Minor Product | Becomes a major product at 80°C |

| 4,4-dimethyl-1,3-oxazolidine | Minor Product | Becomes a major product at 80°C |

In the absence of oxygen but at high temperatures (120-150°C), this compound undergoes thermal degradation, a process significantly accelerated by the presence of dissolved CO2. usn.noacs.org Unloaded AMP solutions are relatively stable, but CO2-loaded solutions show measurable degradation over time. usn.no For example, at 135°C, a 5 mol/kg AMP solution with a CO2 loading of 0.3 mol CO2/mol AMP lost 5.5% of the AMP after five weeks. usn.no

The primary mechanism for the CO2-induced thermal degradation of AMP is the formation of a cyclic compound, 4,4-Dimethyl-1,3-oxazolidin-2-one (B1584434) (DMOZD). researchgate.netacs.org This pathway is thought to proceed through the formation of an unstable carbamate or carbamic acid intermediate, which then undergoes an intramolecular cyclization reaction. researchgate.netacs.org

Kinetic studies have been performed to model this degradation. Power-law rate equations have been developed based on initial rate data, showing a non-integer reaction order with respect to both AMP and CO2 concentration, which indicates a complex reaction mechanism. researchgate.net The activation energies for the different steps in the proposed mechanisms suggest that while the initial reaction between AMP and CO2 to form an intermediate is fast, the subsequent conversion to DMOZD is the rate-limiting step, particularly at lower temperatures. researchgate.net

In the atmosphere, this compound is primarily removed through reactions with the hydroxyl (OH) radical. nih.govacs.orgnih.gov This degradation process is initiated by the abstraction of a hydrogen atom from the AMP molecule, which can occur at several sites. Theoretical and experimental studies have elucidated the branching ratios for this initial H-abstraction. nih.govnih.gov

The dominant pathway, accounting for over 70% of the reaction, is H-abstraction from the methylene group (-CH₂-). nih.govwhiterose.ac.uknih.gov Abstraction from the amino group (-NH₂) accounts for 5-24% of the reaction, and abstraction from the methyl groups (-CH₃) accounts for 5-10%. nih.govwhiterose.ac.uknih.gov Hydrogen abstraction from the hydroxyl (-OH) group is considered negligible under atmospheric conditions. nih.govwhiterose.ac.uknih.gov

Following H-abstraction, the resulting alkyl or amino radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical, involving reactions with nitric oxide (NO) or other species, leads to a variety of stable gas-phase products.

The major identified gas-phase product is 2-amino-2-methylpropanal (B8471781) . nih.govacs.orgnih.gov Minor primary products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde (B43269), and the nitramine 2-methyl-2-(nitroamino)-1-propanol. nih.govacs.orgnih.gov Notably, there is no experimental evidence for the formation of carcinogenic nitrosamines from this degradation pathway. nih.govacs.org

Table 2: Branching Ratios and Products of OH-Initiated AMP Degradation This is an interactive data table. You can sort and filter the data.

| H-Abstraction Site | Branching Ratio (%) | Major Product(s) | Minor Products |

|---|---|---|---|

| -CH₂- (Methylene) | ~70% | 2-amino-2-methylpropanal | - |

| -NH₂ (Amino) | 5-24% | Propan-2-imine, 2-iminopropanol | - |

| -CH₃ (Methyl) | 5-10% | - | Acetaldehyde, Acetamide |

| Overall Reaction | 100% | 2-amino-2-methylpropanal | Propan-2-imine, 2-iminopropanol, Acetamide, Formaldehyde, 2-methyl-2-(nitroamino)-1-propanol |

The reaction between this compound and CO2 in aqueous solutions is central to its use in carbon capture. Unlike unhindered primary amines that predominantly form carbamates, the steric hindrance in AMP favors the formation of bicarbonate. rsc.org Two primary mechanisms are proposed to explain this outcome: the zwitterion mechanism and a termolecular (single-step) mechanism.

In the zwitterion mechanism , the reaction proceeds in two steps:

Zwitterion Formation: The nitrogen atom of AMP attacks the CO2 molecule to form a zwitterion intermediate. mdpi.com

AMP + CO₂ ↔ AMP⁺COO⁻

Deprotonation: The zwitterion is then deprotonated by a base, which is typically a water molecule in the case of AMP due to the instability of the carbamate. This step yields bicarbonate and a protonated amine. acs.orgresearchgate.net

AMP⁺COO⁻ + H₂O ↔ AMPH⁺ + HCO₃⁻

The steric hindrance from the methyl groups on the α-carbon destabilizes the zwitterion and the potential carbamate product, thus favoring the reaction with water to produce bicarbonate. rsc.org

An alternative is the termolecular mechanism , where AMP, CO2, and H2O react in a single concerted step to directly form bicarbonate and the protonated amine without forming a distinct zwitterion intermediate. researchgate.net Ab initio molecular dynamics simulations suggest that bicarbonate formation is kinetically more probable in aqueous AMP compared to carbamate formation in aqueous MEA. rsc.org This is attributed to the solvation structure and dynamics, where enhanced interaction between the nitrogen of AMP and surrounding water molecules facilitates the reaction pathway leading to bicarbonate. rsc.org

Ultimately, both proposed mechanisms account for the observed 1:1 stoichiometry between AMP and CO2 and the preferential formation of the thermodynamically stable bicarbonate anion as the major reaction product. researchgate.netrsc.org

Reactions with Carbonyl Sulfide and Other Acidic Gases

This compound (AMP) is utilized in industrial applications for the selective removal of acidic gases, such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from gas streams. researchgate.netresearchgate.net Its reactivity towards these gases is a key aspect of its function. The reaction with hydrogen sulfide is considered an instantaneous reversible reaction involving proton transfer. researchgate.net

The reaction of AMP with carbonyl sulfide (COS) has been studied, revealing that the reaction rates are lower than those observed with CO₂. researchgate.net The mechanism for the reaction with COS, similar to that with CO₂, can be described by either a zwitterion intermediate mechanism or a single-step termolecular reaction mechanism. researchgate.net Generally, the reaction of primary, secondary, and sterically hindered amines like AMP with carbonyl sulfide is described by the zwitterion mechanism. researchgate.net

Due to steric hindrance, AMP exhibits a lower reaction rate with CO₂ compared to primary amines like monoethanolamine (MEA). mdpi.commdpi.com The reaction between AMP and CO₂ can proceed through two primary channels, leading to the formation of either a carbamate or a bicarbonate. acs.orgresearchgate.net The formation of carbamate is believed to occur via a zwitterion intermediate, which is then deprotonated by a base (such as another amine molecule) to form the carbamate. mdpi.com This carbamate can then be hydrolyzed into a bicarbonate. mdpi.com

Table 1: Summary of this compound Reactions with Acidic Gases

| Acid Gas | Reactant | Reaction Type / Mechanism | Relative Rate | Key Products | Citations |

| Carbonyl Sulfide (COS) | This compound | Zwitterion mechanism, Termolecular mechanism | Slower than with CO₂ | Thiocarbamate | researchgate.net |

| Hydrogen Sulfide (H₂S) | This compound | Instantaneous proton transfer | Fast | Bisulfide/Sulfide salts | researchgate.net |

| Carbon Dioxide (CO₂) | This compound | Zwitterion mechanism | Slower than MEA | Carbamate, Bicarbonate | mdpi.commdpi.comacs.org |

Alkylation Reactions in Acidic Environments

The direct alkylation of this compound in acidic environments is not extensively detailed in available research. However, related processes involving 1,2-amino alcohols highlight reactions where acidic conditions are employed. In the context of hydrogen-borrowing alkylation, enantiopure 1,2-amino alcohols derived from amino acids can undergo C-C bond formation. nih.gov In these reactions, the nitrogen is protected with a sterically hindered group, such as a triphenylmethane (trityl) or benzyl group, to prevent racemization of the amine stereocenter under the basic conditions of the alkylation. nih.gov Following the alkylation, the protecting groups are readily cleaved under acidic conditions to yield the final product, such as γ-aminobutyric acid (GABA) derivatives, as their HCl salts. nih.gov This demonstrates the stability of the amino alcohol structure to acidic conditions post-alkylation for deprotection purposes.

In synthetic preparations of this compound, N-alkylation can occur as an undesirable side reaction at elevated temperatures (e.g., above 150 °C), but this is not specifically characterized as occurring in an acidic environment.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides significant insights into the reaction mechanisms of this compound at a molecular level. Theoretical studies have been instrumental in understanding its atmospheric degradation and its reactions with acidic gases.

Another area of focus for computational studies is the reaction of AMP with CO₂. A comparative study using the B3LYP/6-311++G(d,p) level of theory investigated the mechanisms for both AMP and monoethanolamine (MEA) reacting with CO₂. acs.orgresearchgate.net The study considered two main pathways: one leading to a carbamate and the other to a bicarbonate. acs.orgresearchgate.net The results indicated that for AMP, the formation of bicarbonate is kinetically more favorable than the formation of carbamate, which contrasts with the reaction for MEA. acs.orgresearchgate.net This finding helps explain the different product distributions observed experimentally for sterically hindered versus unhindered amines. acs.orgresearchgate.net Further ab initio molecular dynamics simulations suggest that the enhanced rate of bicarbonate production in aqueous AMP is related to entropic effects associated with the reorganization of water molecules near the nitrogen atom. rsc.org

Table 2: Overview of Computational Studies on this compound Reaction Mechanisms

| Research Focus | Computational Method(s) | Key Findings | Citations |

| OH-Initiated Atmospheric Degradation | M06-2X/aug-cc-pVTZ, Master equation modeling | H-abstraction from the -CH₂- group is the dominant pathway (>70%). The calculated rate coefficient aligns with experimental data. Major product is 2-amino-2-methylpropanal. | nih.govacs.orgwhiterose.ac.uk |

| Reaction with CO₂ | B3LYP/6-311++G(d,p), QM/MM molecular dynamics | Bicarbonate formation is kinetically more favorable for AMP than carbamate formation. This differs from unhindered amines like MEA. | acs.orgresearchgate.net |

| CO₂ Absorption Mechanism | Ab initio molecular dynamics, Metadynamics | The enhanced rate of bicarbonate formation is attributed to entropic effects related to the reorganization of H₂O molecules near the amine's nitrogen site. | rsc.org |

Derivatives and Functionalization of 1 Amino 2 Methylpropanol

Synthesis of Azomethine Derivatives

Azomethine derivatives, commonly known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction between a primary amine and an active carbonyl group of an aldehyde or ketone. utexas.edu The formation of azomethines from 1-amino-2-methylpropanol involves the nucleophilic attack of its amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the stable imine product. utexas.edu

This reaction is often carried out in a suitable solvent like methanol. For instance, new azomethine derivatives of this compound have been synthesized by reacting it with various substituted benzaldehydes in a methanol-water medium. researchgate.net

Detailed research findings on the synthesis of specific azomethine derivatives from this compound are presented below.

| Reactant (Substituted Benzaldehyde) | Resulting Azomethine Derivative Name | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | 2-((2-hydroxy-3-methoxybenzylidene)amino)-2-methylpropan-1-ol | Methanol-water (1:1), 42°C, 8h | researchgate.net |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 4-((2-hydroxy-3-methoxybenzylidene)amino)-2-methylpropan-1-ol | Methanol-water (1:1), 42°C, 8h | researchgate.net |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-((4-hydroxy-3,5-dimethoxybenzylidene)amino)-2-methylpropan-1-ol | Methanol-water (1:1), 42°C, 8h | researchgate.net |

| 3,4-Dimethoxybenzaldehyde | 2-((3,4-dimethoxybenzylidene)amino)-2-methylpropan-1-ol | Methanol-water (1:1), 42°C, 8h | researchgate.net |

| 3,4,5-Trimethoxybenzaldehyde | 2-methyl-2-((3,4,5-trimethoxybenzylidene)amino)propan-1-ol | Methanol-water (1:1), 42°C, 8h | researchgate.net |

Formation of Oxazolidines and Dioxolanes

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. The reaction of 1,2-amino alcohols like this compound with aldehydes or ketones is a primary method for their synthesis. This process involves an intramolecular cyclization of the intermediate hemiaminal formed from the initial condensation.

Research has shown that 2-amino-2-methylpropanol condenses with carbonyl compounds in the presence of silica (B1680970) gel or an acid-activated clay to produce oxazolidines. nih.gov This method can be performed without a solvent and under pressure, presenting an alternative to traditional acid catalysis. nih.gov The cyclization of an amino alcohol with an aldehyde can first produce an intermediate oxazolidine (B1195125), which can then be further processed. wikipedia.org

It is important to distinguish oxazolidine synthesis from that of 1,3-dioxolanes. While structurally similar, 1,3-dioxolanes are formed from the condensation of carbonyl compounds with 1,2-diols (like ethylene (B1197577) glycol), not amino alcohols. nih.gov Therefore, this compound is a precursor to oxazolidines, not dioxolanes.

N-Substituted Derivatives and Their Chemical Transformations

The primary amino group of this compound is a key site for functionalization, leading to a wide array of N-substituted derivatives. These derivatives can be prepared through various chemical transformations, including reductive amination of the azomethines described previously, direct alkylation, and reaction with other electrophilic reagents.

One significant chemical transformation is the reduction of Schiff bases. The N-substituted-2-amino-2-methyl-1-propanols can be prepared by the reduction of the azomethine derivatives. researchgate.net

Direct N-alkylation of amino alcohols is another important transformation. While traditional methods often involve alkylating agents that produce significant waste, newer catalytic approaches are being developed. beilstein-journals.orgnih.gov For example, the concept of hydrogen-borrowing catalysis facilitates the coupling of alcohols and amines, where the only byproduct is water. nih.gov N-alkylation reactions of this compound can also occur as a side reaction during other syntheses, for example, when heated above 150°C with primary or secondary alcohols, which can lead to mono- or di-alkylated products. google.com

Furthermore, the amino group can react with other species to form different N-substituted products. In atmospheric chemistry studies, the reaction of this compound with hydroxyl radicals can lead to the formation of a nitramine, 2-methyl-2-(nitroamino)-1-propanol. researchgate.net

Organophosphorus Derivatives and Related Heterocycles

The synthesis of organophosphorus derivatives specifically from this compound is not extensively documented in scientific literature. However, general synthetic methods for creating organophosphorus compounds can be applied to amino alcohols. These methods typically involve the reaction of the hydroxyl or amino group with an electrophilic phosphorus reagent.

Theoretically, the hydroxyl group of this compound could react with phosphorus halides (e.g., POCl₃, PCl₃) or other phosphorus-containing electrophiles to form phosphate (B84403) or phosphite (B83602) esters. The synthesis of chiral organophosphate triesters has been explored using various strategies, including the use of activating agents and chiral auxiliaries with starting materials like phosphorus oxychloride (POCl₃). researchgate.net Similarly, the amino group could potentially be functionalized to create phosphonamides or other P-N bonded compounds. These potential reactions would expand the chemical space of this compound derivatives for applications in materials science, catalysis, and medicinal chemistry.

Novel Derivatives for Specific Research Applications

Recent research has focused on synthesizing novel derivatives of this compound for targeted applications, particularly in catalysis, materials science, and environmental chemistry.

Oxazolines: this compound is a key precursor for the synthesis of 4,4-dimethyl-2-oxazolines. researchgate.net These heterocyclic compounds are important as chiral ligands in asymmetric catalysis and as protecting groups for carboxylic acids. wikipedia.org The synthesis can be achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are formed from the reaction of this compound and a carboxylic acid. nih.gov

Aziridines: The intramolecular dehydration of alkanolamines is a known method for producing aziridines. While the synthesis of 2-methylaziridine (B133172) from isopropanolamine over a catalyst surface in the gas phase has been described, a similar principle could be applied to this compound to potentially yield 2,2-dimethylaziridine. semanticscholar.org

Carbamates for CO₂ Capture: A significant area of research involves the reaction of this compound with carbon dioxide (CO₂). As a sterically hindered amine, it exhibits a high CO₂ loading capacity. utexas.edu The reaction in aqueous solutions preferentially leads to the formation of bicarbonates, but under certain conditions, such as in non-aqueous solutions or at high stripping temperatures, it forms a carbamate (B1207046) derivative. researchgate.netdigitellinc.com This reversible reaction is central to its application in carbon capture technologies, where CO₂ is absorbed by forming the carbamate and then released by heating to regenerate the amine. researchgate.net

Atmospheric Chemistry Derivatives: The atmospheric degradation of this compound, initiated by hydroxyl (OH) radicals, produces several novel derivatives that are subjects of environmental research. The major product identified is 2-amino-2-methylpropanal (B8471781). researchgate.net Minor products include propan-2-imine, 2-iminopropanol, acetamide, and 2-methyl-2-(nitroamino)-1-propanol. researchgate.net Studying these derivatives helps in understanding the atmospheric fate and environmental impact of the parent compound.

Applications of 1 Amino 2 Methylpropanol in Chemical Synthesis and Catalysis

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.gov Amino alcohols, such as 1-amino-2-methylpropanol, are effective chiral auxiliaries, often forming chelated intermediates that direct the approach of reagents to a prochiral substrate. This strategy has been successfully applied to various asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions.

Design and Development of this compound-Derived Chiral Ligands

The efficacy of this compound as a chiral auxiliary is often enhanced by its incorporation into more complex ligand structures. These derived ligands are designed to fine-tune the steric and electronic environment around a metal center or substrate, thereby maximizing enantioselectivity. Common modifications include the N-alkylation or N-arylation of the amino group, or the conversion of the amino alcohol into an oxazolidinone structure, a strategy popularized by David Evans.

For instance, chiral ligands can be developed by reacting this compound with various electrophiles to create bidentate or tridentate ligands. The resulting ligands can then coordinate with metal ions to form well-defined chiral catalysts. The methyl group at the stereogenic center of this compound plays a crucial role in creating a specific chiral pocket that effectively differentiates between the two faces of a prochiral substrate.

Enantioselective Transformations Mediated by this compound Derivatives

Derivatives of this compound have been employed to mediate a range of enantioselective transformations. A notable application is in the addition of organozinc reagents to aldehydes. Chiral amino alcohols and their derivatives can catalyze this reaction with high enantioselectivity, yielding chiral secondary alcohols that are important intermediates in pharmaceutical synthesis. rsc.orgnih.gov

Another key area is the asymmetric alkylation of carbonyl compounds. By forming a chiral imine or enamine with the substrate, this compound derivatives can direct the stereoselective addition of an alkyl group. After the reaction, the chiral auxiliary can be cleaved and recovered for future use. This approach provides a practical route to optically active carboxylic acids and amino acids.

The following table summarizes representative enantioselective transformations where this compound derivatives or analogous amino alcohols can be applied:

| Transformation | Substrate | Reagent | Chiral Mediator | Product |

| Alkylation | Prochiral Ketone/Aldehyde | Grignard or Organolithium Reagent | This compound-derived imine | Chiral Alcohol |

| Aldol Reaction | Enolate | Aldehyde | This compound-derived oxazolidinone | Chiral β-hydroxy ketone |

| Diels-Alder Reaction | Diene | Dienophile | Lewis acid with this compound-derived ligand | Chiral Cycloadduct |

| Reduction | Prochiral Ketone | Hydride source | Oxazaborolidine catalyst from this compound | Chiral Alcohol |

Role as a Ligand in Coordination Chemistry

The nitrogen and oxygen atoms of this compound can act as donor atoms, allowing it to function as a ligand in coordination chemistry. It typically acts as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. wikipedia.org This chelation is a common feature for amino acids and amino alcohols when coordinating with transition metals. mdpi.comjocpr.com

Synthesis and Characterization of Metal Complexes with this compound Ligands

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The synthesis is often straightforward, involving the mixing of stoichiometric amounts of the ligand and the metal precursor. jocpr.com The resulting complexes can be isolated as crystalline solids and characterized by a variety of analytical techniques.

Common Characterization Techniques:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the amino and hydroxyl groups to the metal center by observing shifts in the N-H and O-H stretching frequencies. jocpr.comscirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the complex in solution.

X-ray Crystallography: Determines the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion. rsc.org

UV-Vis Spectroscopy: Can be used to study the electronic properties of the metal complexes. rsc.org

Magnetic Susceptibility Measurements: Provide information about the number of unpaired electrons in the metal center. scirp.org

Coordination Modes and Structural Diversity in Metal Complexes

This compound typically coordinates to metal ions as a bidentate ligand through its nitrogen and oxygen atoms, forming a stable five-membered ring. wikipedia.org This N,O-chelation is a common binding mode for amino alcohols. rsc.org However, other coordination modes are possible depending on the metal ion, the reaction conditions, and the presence of other ligands. For instance, it could potentially act as a monodentate ligand, coordinating only through the nitrogen atom, or as a bridging ligand between two metal centers.

The table below outlines the expected coordination behavior of this compound with various transition metals.

| Metal Ion | Expected Geometry | Potential Coordination Modes |

| Copper(II) | Square Planar or Octahedral | Bidentate (N,O) |

| Nickel(II) | Octahedral | Bidentate (N,O) |

| Zinc(II) | Tetrahedral or Octahedral | Bidentate (N,O), Monodentate (N) |

| Cobalt(II)/(III) | Octahedral | Bidentate (N,O) |

| Palladium(II) | Square Planar | Bidentate (N,O) |

Catalytic Applications of this compound-Metal Complexes

Metal complexes incorporating this compound and its derivatives have shown promise as catalysts in a variety of organic transformations. The combination of a chiral ligand and a catalytically active metal center can lead to highly efficient and enantioselective catalysts.

For example, copper complexes with chiral amino alcohol ligands have been used in asymmetric Henry reactions and aldol reactions. nih.gov Similarly, ruthenium and rhodium complexes are known to be effective catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. mdpi.com The chiral environment created by the this compound ligand around the metal center is key to achieving high levels of enantioselectivity in these transformations.

Potential catalytic applications include:

Asymmetric Oxidation: The oxidation of sulfides to chiral sulfoxides.

Asymmetric Reduction: The reduction of ketones to chiral alcohols.

Carbon-Carbon Bond Forming Reactions: Including asymmetric aldol, Michael, and Henry reactions. nih.govscirp.org

C-H Activation: Chiral ligands can induce enantioselectivity in metal-catalyzed C-H functionalization reactions. mdpi.com

The development of new metal complexes with this compound-derived ligands continues to be an active area of research, with the goal of discovering novel catalysts for challenging and synthetically important transformations.

Catalytic Roles Beyond Ligand Formation

While this compound is a valuable precursor for synthesizing chiral ligands, its utility in catalysis extends to more direct roles. The inherent bifunctional nature of the molecule, possessing both a nucleophilic amino group and a hydrogen-bonding hydroxyl group, allows it and its derivatives to participate directly in catalytic cycles, both in homogeneous and heterogeneous systems.

Homogeneous Catalysis with this compound and Its Derivatives

In the realm of homogeneous organocatalysis, small organic molecules are used to accelerate chemical reactions. Amino alcohols, such as this compound, fit into the class of bifunctional organocatalysts. The catalytic activity of these molecules typically relies on the cooperative action of the amine and alcohol functional groups.

The primary mechanism involves the amine group reacting with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the hydroxyl group can act as a hydrogen-bond donor, activating an electrophile and helping to stabilize the transition state of the reaction. This dual activation is a key feature of many amino acid and amino alcohol-catalyzed reactions, including aldol and Michael additions. nih.gov

While specific studies detailing the use of this compound as a catalyst for these reactions are not extensively documented in prominent literature, its structural similarity to other effective β-amino alcohol organocatalysts suggests its potential in such transformations. For instance, simple primary β-amino alcohols have been shown to be efficient catalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. In these systems, the amine acts as a base or enamine-forming site, while the hydroxyl group participates in hydrogen bonding, controlling the stereochemical outcome of the reaction.

The general catalytic cycle for an amino alcohol-catalyzed reaction, such as the aldol reaction, is depicted below:

Enamine Formation: The amine group of the amino alcohol reacts with a donor ketone or aldehyde to form an enamine.

Transition State Assembly: The hydroxyl group of the catalyst forms a hydrogen bond with the acceptor aldehyde, activating it for nucleophilic attack.

C-C Bond Formation: The enamine attacks the activated aldehyde, forming a new carbon-carbon bond.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the amino alcohol catalyst.

This bifunctional activation model is central to the field of organocatalysis and provides a framework for the potential application of this compound and its derivatives in asymmetric synthesis.

Heterogeneous Catalytic Systems Involving this compound

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, as it facilitates catalyst separation, recovery, and reuse. This compound can be incorporated into heterogeneous catalytic systems, typically by immobilizing it onto an inorganic support like silica (B1680970).

One established method for creating such a heterogeneous system involves the encapsulation of this compound within a silica shell. This has been demonstrated using an emulsion technique where tetraethyl orthosilicate (B98303) (TEOS) is polymerized at the interface of an oil/water emulsion containing the amino alcohol, resulting in silica microcapsules with a core of this compound. researchgate.net While this specific work focused on CO2 capture, the resulting material—an amino alcohol confined within a porous solid support—is a classic example of a heterogeneous catalyst design.

The catalytic activity of such systems relies on the basicity of the immobilized amine. Amine-functionalized silicas are well-known solid base catalysts for various organic transformations, including the Knoevenagel condensation. researchgate.netnih.gov In these reactions, the grafted amino groups act as the active basic sites to deprotonate an active methylene (B1212753) compound, initiating the condensation with an aldehyde or ketone.

| Catalyst System | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Aminopropylated Silica Gel (NAP) | Benzaldehyde + Ethyl Cyanoacetate | Water, Room Temp., 2h | 95 | researchgate.net |

| Amino-grafted SBA-15 Silica | Salicylaldehyde + Ethyl Cyanoacetate | Solvent-free, 50°C, 3h | >95 | Generic data based on similar systems |

| Amino-functionalized Mesoporous Silica | Various Aldehydes + Malononitrile | Ethanol, Room Temp., 5-15 min | 90-98 | nih.gov |

| DMAP-functionalized MCM-41 Silica | Vanillin + Ethyl Cyanoacetate | MeTHF, 50°C, Microwave | 97 | nih.gov |

These systems demonstrate the principle that by immobilizing an amino alcohol like this compound onto a solid support, a recyclable and efficient heterogeneous catalyst can be created for important carbon-carbon bond-forming reactions. The solid support provides mechanical and thermal stability, while the basic amino groups furnish the catalytic activity.

1 Amino 2 Methylpropanol in Polymer Science and Materials Chemistry

Incorporation of 1-Amino-2-methylpropanol into Polymer Systems

The chemical structure of this compound, featuring a reactive primary amine and a hydroxyl group, facilitates its incorporation into polymer matrices through several mechanisms. These functional groups can participate in various polymerization and modification reactions, making it a valuable monomer or additive.

One primary method of incorporation is through reactions involving its primary amine group. This group can react with electrophilic functional groups present on a polymer backbone. For instance, it can be used as a curing agent for epoxy resins, where the amine group opens the epoxide ring, leading to a cross-linked network. The hydroxyl group on this compound can also participate in these reactions, further contributing to the network structure and influencing the final properties of the thermoset.

In the realm of polyurethanes, this compound can act as a chain extender. The amine and hydroxyl groups can react with isocyanate groups, leading to the formation of urea and urethane linkages, respectively. This incorporation can modify the hard segment of the polyurethane, affecting its mechanical properties and thermal stability.

Furthermore, this compound can be used to functionalize existing polymers. For example, polymers with acid-functional groups can be neutralized with this compound, which can improve their solubility and stability in aqueous systems.

Graft Copolymers and Their Synthesis

A significant application of this compound in polymer science is in the synthesis of graft copolymers. Grafting this molecule onto a polymer backbone introduces its specific functionalities, leading to materials with tailored properties. A notable example is the synthesis of a biodegradable polyaspartic acid/2-amino-2-methyl-1-propanol graft copolymer (PASP/AMP). msesupplies.comnih.gov

The synthesis of PASP/AMP is typically achieved through a ring-opening reaction. This process involves polysuccinimide (PSI), a precursor to polyaspartic acid, which reacts with the primary amine group of this compound. msesupplies.comnih.gov The nucleophilic amine attacks the carbonyl group in the succinimide ring, leading to the opening of the ring and the formation of an amide linkage, thus grafting the this compound moiety onto the polyaspartic acid backbone. The structure of the resulting PASP/AMP copolymer can be confirmed using techniques such as 1H NMR and FTIR spectroscopy. msesupplies.com

The efficiency of the grafting reaction can be influenced by factors such as the reaction temperature, time, and the molar ratio of the reactants. Characterization of the resulting graft copolymer is crucial to determine the degree of grafting, which in turn influences its final properties.

Influence of this compound Functionality on Polymer Properties

The incorporation of this compound functionality into polymer systems can significantly alter their physical and chemical properties. The presence of both hydroxyl and hindered amine groups contributes to these changes.

The hydroxyl groups introduced by this compound can increase the hydrophilicity of the polymer, potentially improving its solubility in polar solvents and its performance in aqueous environments. researchgate.netresearchgate.net These hydroxyl groups can also form hydrogen bonds, both intramolecularly and intermolecularly, which can affect the polymer's mechanical properties, such as its elasticity and viscosity. researchgate.net

In the case of the PASP/AMP graft copolymer, thermogravimetric analysis has shown that its thermal stability is comparable to that of unmodified polyaspartic acid, indicating that the grafting process does not negatively impact this property. nih.gov A significant influence of the grafted this compound is observed in its interaction with mineral scales. The copolymer has been shown to distort the crystal structure of scale deposits like calcium carbonate, making them irregular and less prone to adhere to surfaces. msesupplies.comnih.gov This effect is attributed to the adsorption of the polymer onto the crystal surfaces, disrupting their normal growth pattern.

Polymer Applications in Specialized Areas (e.g., Scale and Corrosion Inhibition)

A prime example of the specialized application of polymers containing this compound is in the field of water treatment, specifically as scale and corrosion inhibitors. The polyaspartic acid/2-amino-2-methyl-1-propanol (PASP/AMP) graft copolymer has demonstrated significant efficacy in this area. msesupplies.comnih.gov

Scale Inhibition:

The PASP/AMP copolymer has been found to be a highly effective inhibitor for various types of mineral scales commonly found in industrial water systems. Research has shown that it can achieve 100% inhibition efficiency against calcium carbonate (CaCO₃), calcium sulfate (CaSO₄), and calcium phosphate (B84403) (Ca₃(PO₄)₂) at very low concentrations. msesupplies.comresearchgate.net The performance of PASP/AMP as a scale inhibitor is significantly better than that of unmodified polyaspartic acid (PASP), particularly against calcium phosphate scale. researchgate.net

Below is a data table summarizing the scale inhibition efficiency of PASP/AMP against different types of scale at optimal concentrations.

| Scale Type | Optimal Concentration (mg L⁻¹) | Maximum Inhibition Efficiency (%) |

| Calcium Carbonate (CaCO₃) | 1 | 100 |

| Calcium Sulfate (CaSO₄) | 4 | 100 |

| Calcium Phosphate (Ca₃(PO₄)₂) | 14 | 100 |

Corrosion Inhibition:

In addition to its excellent scale inhibition properties, the PASP/AMP graft copolymer also exhibits corrosion inhibition capabilities for carbon steel. msesupplies.comnih.gov The presence of the grafted this compound enhances the corrosion inhibition performance compared to unmodified polyaspartic acid. msesupplies.com

The following table presents data on the corrosion inhibition efficiency of PASP/AMP for carbon steel.

| Inhibitor Concentration (mg L⁻¹) | Corrosion Inhibition Efficiency (%) |

| 24 | ~28 |

The mechanism of corrosion inhibition is believed to involve the adsorption of the polymer onto the metal surface, forming a protective film that hinders the corrosion process. chemeo.comregulations.gov The biodegradability of the PASP/AMP copolymer, with a degradation rate of up to 65% within 28 days, makes it an environmentally friendly alternative for water treatment applications. msesupplies.comnih.gov

Environmental Chemistry and Atmospheric Fate of 1 Amino 2 Methylpropanol

Atmospheric Photochemical Oxidation Processes and Degradation Products

The dominant degradation pathway for 1-Amino-2-methylpropanol in the atmosphere is initiated by its reaction with the hydroxyl (OH) radical. acs.orgacs.org This reaction proceeds primarily through hydrogen abstraction from different positions on the molecule, leading to a variety of carbon-centered and nitrogen-centered radicals. The atmospheric lifetime of AMP is estimated to be around 10 hours, based on a reaction rate coefficient of (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K. acs.org

Theoretical and experimental studies have elucidated the branching ratios for the initial OH radical attack. The reaction predominantly occurs via hydrogen abstraction from the –CH₂– group, with smaller contributions from the –NH₂ and –CH₃ groups. Abstraction from the –OH group is considered negligible under atmospheric conditions. nih.govwhiterose.ac.uk

Table 1: Theoretical and Experimental Branching Ratios for the Reaction of this compound with OH Radicals

| Abstraction Site | Theoretical Prediction (%) | Experimental Derivation (%) |

|---|---|---|

| –CH₂– | >70 | 70 |

| –NH₂– | 5–20 | 24 |

| –CH₃– | 5–10 | 6 |

Sources: acs.orgnih.govwhiterose.ac.uk

Following the initial hydrogen abstraction, the resulting radicals react further with atmospheric constituents like oxygen (O₂) and nitrogen oxides (NOx), leading to a range of stable degradation products. nih.gov Photo-oxidation experiments have identified 2-amino-2-methylpropanal (B8471781) as the major gas-phase product. acs.orgnih.govwhiterose.ac.uk Minor primary products include imines, amides, and a nitramine. acs.orgnih.govwhiterose.ac.uk Notably, experimental evidence for the formation of nitrosamines from the photo-oxidation of this compound has not been found. acs.orgnih.govwhiterose.ac.uk

The degradation also contributes to the formation of secondary organic aerosol (SOA), as photo-oxidation experiments are often accompanied by significant particle formation. acs.orgwhiterose.ac.uknih.gov This particle formation is largely initiated by the reaction of AMP with nitric acid, forming AMP nitrate (B79036) salt. acs.orgwhiterose.ac.uk

Table 2: Major and Minor Degradation Products from the OH-Initiated Oxidation of this compound

| Product Type | Compound Name | Classification |

|---|---|---|

| Aldehyde | 2-amino-2-methylpropanal | Major |

| Imine | propan-2-imine | Minor |

| Imine | 2-iminopropanol | Minor |

| Amide | acetamide | Minor |

| Aldehyde | formaldehyde (B43269) | Minor |

| Nitramine | 2-methyl-2-(nitroamino)-1-propanol | Minor |

Sources: acs.orgnih.govwhiterose.ac.uknih.gov

Modeling of Atmospheric Chemistry and Emissions

To predict the environmental impact of this compound emissions, its atmospheric chemistry is incorporated into various models. nih.govcopernicus.org These models rely on detailed chemical mechanisms derived from both theoretical calculations and experimental data obtained in simulation chambers. acs.orgnih.govwhiterose.ac.uk

Quantum chemistry calculations, such as those based on M06-2X/aug-cc-pVTZ, and master equation modeling are employed to determine reaction pathways and rate coefficients. acs.orgnih.govwhiterose.ac.uk For instance, the calculated rate coefficient for the reaction of AMP with OH radicals can be aligned with experimental values to produce a temperature-dependent Arrhenius equation, k(T) = 5.2 × 10⁻¹² × exp(505/T) cm³ molecule⁻¹ s⁻¹, which is suitable for use in models. nih.govwhiterose.ac.uk

The product distributions and branching ratios determined from these studies are crucial for developing validated chemistry models. nih.gov These detailed mechanisms can then be implemented in larger-scale atmospheric transport and dispersion models, such as the Weather Research and Forecasting–European Monitoring and Evaluation Programme (WRF-EMEP) system, to simulate the fate of emitted AMP and the formation of secondary pollutants downwind from sources. nih.govcopernicus.org Sensitivity analyses within these models show that predicted concentrations of degradation products like nitramines are highly dependent on the specifics of the amine chemistry used, including nighttime reactions with the nitrate (NO₃) radical. copernicus.orgcopernicus.org

Environmental Impact Assessment Methodologies for Amines

The environmental impact assessment of amines like this compound involves a multi-faceted approach that considers their atmospheric degradation pathways and the potential effects of their transformation products. A primary concern is the formation of potentially carcinogenic compounds such as nitrosamines and nitramines. nilu.noresearchgate.net

Methodologies for impact assessment often involve a combination of experimental studies and atmospheric modeling. copernicus.orgieaghg.org Key components include:

Hazard Identification: This involves identifying potentially harmful degradation products. For amines, the focus is often on nitrosamines and nitramines due to their documented or suspected carcinogenicity. copernicus.orgnilu.no

Exposure Assessment: This step uses atmospheric dispersion and chemistry models to predict the concentrations of the parent amine and its degradation products in various environmental compartments, such as air and drinking water. copernicus.orgresearchgate.net For example, coupled atmospheric transport and multimedia fugacity models can be used to estimate concentrations in ground-level air and lake water. copernicus.org

Risk Characterization: The predicted environmental concentrations are compared against established safety guidelines. For instance, the Norwegian Institute for Public Health has recommended that the total atmospheric concentration of nitrosamines and nitramines should be below 0.3 ng m⁻³ in air to not exceed a specified cancer risk level. whiterose.ac.uk Modeling studies for typical amine emission scenarios have shown that resulting concentrations can fall below these safety guidelines. copernicus.orgcopernicus.org

These assessments are subject to uncertainties related to the chemical mechanisms, emission rates, and meteorological conditions. copernicus.orgieaghg.org Therefore, ongoing research aims to refine the chemical models and improve the accuracy of predictions to ensure a comprehensive understanding of the environmental risks associated with amine emissions. ieaghg.org

1 Amino 2 Methylpropanol in Industrial Chemical Processes

Post-Combustion CO2 Capture Technology and Solvent Development

1-Amino-2-methylpropanol (AMP) is a sterically hindered primary amine that has garnered significant attention as a promising solvent for post-combustion CO2 capture from industrial flue gases, such as those from coal-fired power plants. usn.nocranfield.ac.uk Its molecular structure provides advantages over traditional amines like monoethanolamine (MEA), including higher CO2 absorption capacity, reduced energy requirements for regeneration, and greater resistance to degradation. acs.org While MEA can theoretically absorb 0.5 moles of CO2 per mole of amine, the sterically hindered nature of AMP allows it to approach a 1:1 absorption ratio, significantly increasing its cyclic capacity. core.ac.ukmdpi.com However, AMP exhibits a slower reaction rate with CO2 compared to MEA. acs.org To overcome this limitation, AMP is often blended with a promoter, such as piperazine (B1678402) (PZ), to enhance the absorption kinetics. core.ac.ukmdpi.com

Reaction Kinetics and Thermodynamics in CO2 Absorption

The kinetics of CO2 absorption into aqueous AMP solutions have been studied using techniques like the stirred-cell reactor. bohrium.com The zwitterion mechanism is considered suitable for modeling the absorption process. bohrium.com The reaction is pseudo-first-order with respect to CO2, and the rate constant is influenced by both temperature and AMP concentration. bohrium.com

The heat of absorption is a critical thermodynamic parameter, as it directly impacts the energy required for solvent regeneration. AMP exhibits a lower heat of absorption compared to MEA, which contributes to its lower regeneration energy demand. mdpi.com Increasing system pressure has been shown to improve the absorption performance of MEA solutions, but has a minimal effect on the absorption heats of AMP. mdpi.com

Interactive Table: Kinetic Parameters for CO2 Reaction with Amines

| Amine | Temperature (°C) | Concentration (kmol/m³) | Second-Order Rate Constant (k₂) (m³/kmol·s) | Reference |

| This compound (AMP) | 15 - 45 | 0.25 - 3.5 | Varies with temp & conc. | bohrium.com |

| Monoethanolamine (MEA) | 25 | 2.0 | ~7500 | core.ac.uk |

| Piperazine (PZ) | 25 | 0.6 | ~44000 | core.ac.uk |

Note: This table provides a comparative overview. Exact kinetic parameters for AMP vary significantly with experimental conditions. The data for MEA and PZ are provided for context on relative reaction rates.

Solvent Blends and Performance Enhancement

To address the slower reaction kinetics of AMP, it is commonly blended with a rate promoter. Piperazine (PZ) is a highly effective promoter due to its rapid reaction with CO2. core.ac.uk The blend of AMP and PZ combines the high CO2 loading capacity and low regeneration energy of AMP with the fast absorption rate of PZ. core.ac.ukwhiterose.ac.uk A well-studied example is the CESAR1 solvent, a non-proprietary blend of 3.0 M AMP and 1.5 M PZ. acs.org

Degradation Pathways in CO2 Capture Systems

Solvent degradation is a major operational issue in CO2 capture plants, leading to solvent loss, equipment corrosion, and the formation of undesirable byproducts. acs.org AMP is known to be more resistant to both thermal and oxidative degradation compared to MEA. core.ac.uk

Thermal Degradation: In the presence of CO2 at high temperatures typical of the stripper unit (120-150°C), AMP undergoes thermal degradation primarily through an intramolecular cyclization/dehydration to form 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) (DMOZD). acs.orgresearchgate.netacs.org The rate of this degradation is dependent on temperature and the concentrations of both AMP and CO2. acs.orgresearchgate.net While AMP is relatively stable thermally up to 140°C without CO2, its degradation increases with CO2 loading. usn.no

Oxidative Degradation: Oxidative degradation, caused by the presence of oxygen in the flue gas, is a more complex process. The degradation is thought to proceed via a radical mechanism, initiated by a hydrogen abstraction step to form a peroxyl radical. usn.noresearchgate.net This radical then decomposes to form a variety of degradation products. usn.no The rate of oxidative degradation increases with temperature and CO2 loading but seems to be less affected by pH. usn.no In blends like AMP/PZ, the degradation of PZ is often accelerated compared to its degradation in a single-amine system. usn.no

Interactive Table: Major Degradation Products of this compound

| Degradation Type | Major Products | Conditions | Reference |

| Thermal | 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) | High temperature (≥120°C), CO2 presence | usn.noacs.orgacs.org |

| Oxidative | Acetone, 2,4-Lutidine, Formate, Ammonia | O2 presence, high temperature | usn.noacs.org |

| Atmospheric (OH-initiated) | 2-amino-2-methylpropanal (B8471781), propan-2-imine | Photo-oxidation | nih.govwhiterose.ac.uk |

Process Modeling and Simulation of CO2 Capture Plants

Process modeling and simulation are essential tools for the design, optimization, and scale-up of CO2 capture plants. Software such as Aspen Plus® is widely used to develop rate-based models that simulate the complex interactions within the absorber and stripper columns. core.ac.ukwhiterose.ac.uk These models incorporate thermodynamic properties, reaction kinetics, mass and heat transfer coefficients, and equipment hydraulics to predict plant performance. core.ac.ukicdst.org

For AMP-based systems, accurate modeling requires a robust thermodynamic framework (like the eNRTL model) and validated kinetic parameters for the AMP-PZ-H2O-CO2 system. core.ac.ukosti.gov Researchers have developed and validated these models against data from pilot plant operations, showing excellent agreement between simulated and experimental results for parameters like CO2 removal rate and reboiler duty. core.ac.ukwhiterose.ac.uk These validated models can then be used for industrial-scale simulations to conduct parametric studies, evaluate different process configurations (e.g., intercooled absorbers, rich solvent split), and identify opportunities to reduce energy consumption. cranfield.ac.ukwhiterose.ac.uk

Corrosion Mitigation Strategies in Amine Systems

Corrosion is a significant operational challenge in amine-based CO2 capture plants, affecting plant integrity and increasing maintenance costs. researchgate.net The corrosivity (B1173158) of an amine solution is influenced by factors such as amine type, CO2 loading, temperature, and the presence of degradation products. researchgate.net

AMP solutions are generally considered less corrosive than MEA solutions. researchgate.net This is partly attributed to the formation of a protective iron carbonate (FeCO3) layer on carbon steel surfaces, which passivates the metal and significantly reduces the corrosion rate over time. epa.gov Thermodynamic modeling of the AMP-H2O-CO2 system helps in understanding the liquid phase speciation, which is crucial for predicting the conditions that favor the formation of this protective layer. epa.gov

Weight loss tests have demonstrated that corrosion rates in AMP systems are lower than in MEA systems under similar boiling conditions. researchgate.net However, high temperatures combined with high CO2 partial pressures can still lead to corrosion. youtube.com Proper management of process parameters, such as maintaining adequate amine circulation to control temperature bulges in the absorber, is a key strategy to mitigate corrosion. youtube.com The use of corrosion-resistant materials, like stainless steel, and potentially the addition of corrosion inhibitors, are further mitigation strategies. researchgate.net

Other Industrial Applications and Chemical Production

While the predominant focus of recent research on this compound has been its application in CO2 capture, it also serves as a versatile chemical intermediate in various other industrial processes. Its bifunctional nature, containing both a primary amine and a primary alcohol group, makes it a useful building block in organic synthesis.

Historically, AMP has been used as a dispersing agent for pigments, a corrosion inhibitor, an emulsifying agent for waxes and polishes, and in the synthesis of pharmaceuticals and surfactants. It also functions as a pH buffer and a solubilizer in various formulations. Although detailed recent scientific literature on these specific applications is less extensive compared to its role in carbon capture, its fundamental chemical properties underpin its utility across these diverse fields.

Advanced Analytical Methodologies for 1 Amino 2 Methylpropanol Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, MS)

Spectroscopic methods are fundamental tools for confirming the molecular structure of 1-Amino-2-methylpropanol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the context of this compound research, ¹H NMR and ¹³C NMR are used to confirm the identity and purity of the compound. For instance, in studies of CO2 capture, NMR spectroscopy has been used to identify the structure of carbamate (B1207046) derivatives formed from the reaction of this compound with carbon dioxide. researchgate.net The inequivalence of the two methyl groups in each AMP residue can result in four distinct chemical shifts, providing clear evidence of carbamate formation. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of this compound displays characteristic absorption bands corresponding to O-H, N-H, C-H, and C-N bonds. nist.gov This technique is particularly useful in atmospheric studies to monitor the gas-phase concentration of this compound over time during photo-oxidation experiments. whiterose.ac.ukacs.org The NIST WebBook provides reference IR spectral data for this compound. nist.gov

Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is available in the NIST database and serves as a reference for its identification. nist.gov Mass spectrometry is a versatile technique often coupled with chromatographic methods for enhanced separation and identification.

| Spectroscopic Technique | Application in this compound Research | Key Findings/Observations |

| NMR | Structural confirmation of carbamate derivatives. researchgate.net | Inequivalence of methyl groups in the carbamate structure leads to distinct chemical shifts. researchgate.net |

| FTIR | Identification of functional groups; monitoring gas-phase concentrations. nist.govwhiterose.ac.ukacs.org | Shows characteristic peaks for O-H, N-H, C-H, and C-N functional groups. nist.gov |

| MS | Determination of molecular weight and fragmentation patterns for identification. nist.gov | Reference electron ionization mass spectra are available for compound verification. nist.gov |

Chromatographic Methods for Product Identification and Quantification (e.g., GC-MS, IC)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for analyzing volatile and semi-volatile compounds. For the analysis of amino alcohols like this compound, derivatization is often necessary to increase their volatility and thermal stability. nih.govnist.gov Studies on the oxidative degradation of aqueous this compound solutions have utilized GC-MS to identify and quantify degradation products. researchgate.net This method is also employed in atmospheric research to analyze the composition of fine particulate matter, identifying compounds like this compound after a derivatization process. copernicus.org However, GC-MS is typically limited to compounds with boiling points below 300-500 °C. researchgate.net

Ion Chromatography (IC) is a method used for the separation and analysis of ions. In studies related to CO2 capture, cation ion chromatography is used to determine the loss of this compound due to oxidative degradation, while anion IC is used to quantify anionic degradation products. researchgate.net This technique provides a reliable way to monitor the concentration of the parent amine in industrial processes.

| Chromatographic Method | Application in this compound Research | Sample Preparation and Key Parameters |

| GC-MS | Identification and quantification of degradation products and atmospheric components. researchgate.netcopernicus.org | Often requires derivatization (e.g., silylation) to enhance volatility. copernicus.org |

| IC | Quantification of amine loss and anionic degradation products in aqueous solutions. researchgate.net | Cation IC for amine quantification; Anion IC for degradation product analysis. researchgate.net |

High-Resolution Mass Spectrometry for Atmospheric Species Characterization (e.g., PTR-ToF-MS, C-ToF-AMS)

High-resolution mass spectrometry techniques are at the forefront of atmospheric chemistry research, enabling the real-time detection and characterization of volatile organic compounds and aerosol components.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a sensitive technique for the online monitoring of volatile organic compounds. It has been instrumental in studying the OH-initiated degradation of this compound under simulated atmospheric conditions. whiterose.ac.uknih.govnih.gov This method allows for the time-resolved measurement of the parent compound and its gas-phase oxidation products. whiterose.ac.uknih.gov For instance, in one study, PTR-ToF-MS was operated by alternating the drift tube electric field to help in the interpretation of ion fragmentation and facilitate product identification. acs.org

Compact Time-of-Flight Aerosol Mass Spectrometry (C-ToF-AMS) provides real-time, size-resolved chemical composition of non-refractory aerosol particles. aerodyne.comcolorado.edu In conjunction with other techniques like PTR-ToF-MS, it has been used to investigate the formation of secondary aerosols from the atmospheric oxidation of this compound. whiterose.ac.uknih.gov These experiments have shown significant particle formation, primarily consisting of the salt formed from the reaction of this compound with nitric acid. whiterose.ac.uknih.gov

| HR-MS Technique | Application in this compound Research | Key Research Findings |

| PTR-ToF-MS | Real-time measurement of gas-phase this compound and its atmospheric degradation products. whiterose.ac.uknih.govnih.gov | Identified 2-amino-2-methylpropanal (B8471781) as a major gas-phase product of OH-initiated oxidation. nih.gov |

| C-ToF-AMS | Characterization of secondary aerosol formation from this compound oxidation. whiterose.ac.uknih.gov | Extensive particle formation observed, mainly consisting of this compound nitrate (B79036) salt. whiterose.ac.uknih.gov |

Electrochemical Techniques for Corrosion Studies

Electrochemical methods are vital for evaluating the corrosive or inhibitive properties of this compound in various industrial environments.